

# Sunvozertinib Demonstrates Efficacy in Osimertinib-Resistant Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Sacibertinib |           |
| Cat. No.:            | B10830820    | Get Quote |

#### For Immediate Release

[City, State] – November 7, 2025 – Sunvozertinib (DZD9008), a novel, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is showing significant promise in preclinical and clinical settings for patients with non-small cell lung cancer (NSCLC) who have developed resistance to the third-generation TKI, Osimertinib. Research indicates that Sunvozertinib effectively targets a wide range of EGFR mutations, including the challenging C797S mutation, a key mechanism of resistance to Osimertinib.

## Overcoming a Critical Hurdle in Lung Cancer Treatment

Osimertinib has been a cornerstone in the treatment of EGFR-mutated NSCLC, particularly for patients with the T790M resistance mutation. However, the emergence of further resistance mechanisms, most notably the EGFR C797S mutation, has posed a significant clinical challenge, leaving patients with limited therapeutic options. Fourth-generation EGFR TKIs, such as Sunvozertinib, are being developed to address this unmet need.

Sunvozertinib distinguishes itself by its ability to covalently bind to the mutant EGFR kinase domain, including those with C797S mutations, thereby inhibiting downstream signaling pathways that drive tumor proliferation.[1] This mechanism allows it to overcome the resistance



conferred by the C797S mutation, which prevents the binding of irreversible inhibitors like Osimertinib.

## **Preclinical Efficacy of Sunvozertinib**

In vitro studies have demonstrated the potent and selective activity of Sunvozertinib against various EGFR mutations. The half-maximal inhibitory concentration (IC50) values showcase its efficacy in cell lines with mutations that confer resistance to other EGFR TKIs.

| Cell Line | EGFR Mutation<br>Status          | Sunvozertinib<br>pEGFR IC50<br>(nmol/L) | Osimertinib pEGFR<br>IC50 (nmol/L) |
|-----------|----------------------------------|-----------------------------------------|------------------------------------|
| PC-9      | Exon 19 Del                      | 1.1                                     | Not specified                      |
| H1975     | L858R/T790M                      | 2.5                                     | Not specified                      |
| Ba/F3     | Exon 20 ins<br>(D770_N771insSVD) | 6                                       | Not specified                      |
| Ba/F3     | Exon 20 ins<br>(V769_D770insASV) | 40                                      | Not specified                      |
| A431      | Wild-Type EGFR                   | 52                                      | Not specified                      |

Table 1: In vitro activity of Sunvozertinib in various EGFR-mutant cell lines. Data sourced from preclinical studies.[1]

### **Clinical Validation in Heavily Pretreated Patients**

The efficacy of Sunvozertinib has been evaluated in a series of clinical trials, collectively known as the WU-KONG studies. A pooled analysis of the WU-KONG1, WU-KONG2, and WU-KONG15 trials, which included 40 patients with EGFR-mutated NSCLC who had developed resistance to prior TKI treatment, demonstrated promising antitumor activity. In this heavily pretreated population, where 90% had received three or more prior lines of therapy and 68.8% had been treated with a third-generation EGFR TKI, Sunvozertinib showed significant clinical benefit.[2]



| Patient<br>Population                         | Treatment                             | Objective<br>Response<br>Rate (ORR) | Disease<br>Control<br>Rate (DCR) | Median<br>Duration of<br>Response<br>(mDOR) | Median Progressio n-Free Survival (mPFS) |
|-----------------------------------------------|---------------------------------------|-------------------------------------|----------------------------------|---------------------------------------------|------------------------------------------|
| EGFR TKI-<br>Resistant<br>NSCLC<br>(n=40)     | Sunvozertinib<br>(50-400 mg<br>daily) | 27.5%                               | 60%                              | 6.5 months                                  | 6.0 months                               |
| EGFR<br>sensitizing<br>and T790M<br>mutations | Sunvozertinib                         | 55.6%                               | Not Reported                     | Not Reported                                | Not Reported                             |

Table 2: Clinical efficacy of Sunvozertinib in patients with EGFR TKI-resistant NSCLC from a pooled analysis of WU-KONG trials.[2]

Furthermore, the WU-KONG6 trial, a phase 2 study in China, enrolled 104 patients with platinum-pretreated locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations. In the 97 efficacy-evaluable patients, Sunvozertinib at a 300 mg once-daily dose demonstrated a confirmed objective response rate (ORR) of 61%.[2][3]

#### **Mechanism of Action and Resistance**

Sunvozertinib is an irreversible EGFR inhibitor that covalently binds to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain.[1] This action effectively blocks the signaling cascade responsible for tumor growth. However, acquired resistance to Sunvozertinib can also occur, with studies identifying the emergence of the EGFR C797S mutation as a potential on-target resistance mechanism.[4]

Caption: EGFR signaling pathway and points of inhibition.

## **Experimental Protocols**







In Vitro Cell Viability and EGFR Phosphorylation Assays: Human NSCLC cell lines with various EGFR mutations (e.g., PC-9, H1975) and Ba/F3 cells engineered to express specific EGFR mutations were used. Cells were treated with increasing concentrations of Sunvozertinib for a specified period (e.g., 4 hours for phosphorylation assays, 72 hours for viability assays). EGFR phosphorylation (pEGFR) was measured using methods such as Meso Scale Discovery (MSD) electrochemiluminescence assays. Cell viability was assessed using assays like CellTiter-Glo. IC50 values were calculated from dose-response curves.

In Vivo Xenograft Studies: Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models were established in immunocompromised mice. For PDX models, tumor fragments from patients with specific EGFR mutations were implanted subcutaneously. For CDX models, cultured NSCLC cells were injected. Once tumors reached a specified volume, mice were randomized to receive vehicle control, Osimertinib, or Sunvozertinib orally at various doses. Tumor volumes were measured regularly to assess treatment efficacy. Pharmacodynamic studies were also conducted by collecting tumor tissues at different time points to measure the inhibition of pEGFR and downstream signaling proteins like pERK via immunohistochemistry (IHC).





Click to download full resolution via product page

Caption: Preclinical experimental workflow for evaluating Sunvozertinib.

#### Conclusion

Sunvozertinib represents a promising therapeutic strategy for NSCLC patients who have developed resistance to Osimertinib, particularly those with the EGFR C797S mutation. Its potent and selective inhibition of a broad range of EGFR mutations, coupled with encouraging clinical activity in heavily pretreated populations, positions it as a valuable next-generation



EGFR TKI. Ongoing and future clinical trials will further delineate its role in the evolving landscape of EGFR-mutated NSCLC treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Sunvozertinib, a Selective EGFR Inhibitor for Previously Treated Non–Small Cell Lung Cancer with EGFR Exon 20 Insertion Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sunvozertinib for patients in China with platinum-pretreated locally advanced or metastatic non-small-cell lung cancer and EGFR exon 20 insertion mutation (WU-KONG6): single-arm, open-label, multicentre, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunvozertinib: shining light on lung cancer's exon 20 fight PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic biomarker study of sunvozertinib for clinical prognosis and prediction in NSCLC with EGFR exon 20 insertion mutation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Sunvozertinib Demonstrates Efficacy in Osimertinib-Resistant Non-Small Cell Lung Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830820#efficacy-of-sacibertinib-in-osimertinib-resistant-models]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com